![molecular formula C16H24N4O B4751469 N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4751469.png)
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. CPP has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders and to develop potential treatments for these conditions.
Wirkmechanismus
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This blockade of the NMDA receptor results in a reduction in synaptic plasticity and a decrease in the strength of synaptic connections. This mechanism of action has been implicated in the development of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This reduction in NMDA receptor activity has been linked to a decrease in the strength of synaptic connections and a reduction in the number of dendritic spines, which are structures involved in synaptic transmission. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to reduce the release of glutamate, which is a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows for precise control over the experimental conditions. Another advantage is that N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied and is well-characterized, which makes it a reliable tool for investigating the role of the NMDA receptor in various neurological disorders. However, one limitation of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is that it is not a clinically approved drug and has not been tested in humans, which limits its applicability to clinical research.
Zukünftige Richtungen
There are a number of future directions for research involving N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of research involves investigating the potential therapeutic applications of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research involves investigating the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine, and how these drugs interact with N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. Additionally, future research could investigate the potential side effects of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and how these side effects could be mitigated in a clinical setting.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to be a useful tool for studying the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory processes.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(18-15-3-1-2-4-15)20-11-9-19(10-12-20)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMEFGHIVHCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.